6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole

IDO1 Inhibitor Cancer Immunotherapy Structure-Activity Relationship

The compound 6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole (CAS 1798519-50-2) is a densely functionalized synthetic intermediate. It integrates a 6-bromo-2-methyl-2H-indazole core with a piperidine-1-carbonyl linker and a 1,2,3-triazole moiety.

Molecular Formula C16H17BrN6O
Molecular Weight 389.25 g/mol
CAS No. 1798519-50-2
Cat. No. B6521014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole
CAS1798519-50-2
Molecular FormulaC16H17BrN6O
Molecular Weight389.25 g/mol
Structural Identifiers
SMILESCN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CCC(CC3)N4C=CN=N4
InChIInChI=1S/C16H17BrN6O/c1-21-15(13-3-2-11(17)10-14(13)19-21)16(24)22-7-4-12(5-8-22)23-9-6-18-20-23/h2-3,6,9-10,12H,4-5,7-8H2,1H3
InChIKeyBOUMGCXIZLFLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole: A Modular Research Intermediate for Targeted Heterocyclic Synthesis


The compound 6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole (CAS 1798519-50-2) is a densely functionalized synthetic intermediate. It integrates a 6-bromo-2-methyl-2H-indazole core with a piperidine-1-carbonyl linker and a 1,2,3-triazole moiety . This specific combination of pharmacophores is designed for applications in medicinal chemistry, particularly as a building block for kinase or IDO1 inhibitor development, where the indazole and triazole groups are known to interact with heme or kinase hinge regions [1]. The molecule's value for scientific selection lies in its pre-assembled complexity, which allows for rapid analog generation via the bromine handle, rather than in an established biological profile.

6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole: Functional Group Synergy Prevents Direct Analog Interchange


Simple in-class substitution is not feasible due to the synergistic arrangement of its three key functional groups, each contributing a distinct, non-interchangeable synthetic or biological property. The 6-bromo substituent on the indazole provides a unique vector for palladium-catalyzed cross-coupling diversification that cannot be replicated by other halogens or unsubstituted analogs without altering electronic properties . The 1,2,3-triazole, a known heme-binding bioisostere, is critical for engaging metalloenzyme targets like IDO1, a function a simple amide or other azole cannot mimic with the same potency and selectivity [1]. Additionally, the rigid piperidine carbonyl linker positions the triazole at a specific distance and geometry from the indazole core, a spatial organization that is essential for target binding and is lost if replaced with more flexible linkers like ethyl or propyl chains seen in related series [2].

Quantitative Differentiation Evidence for 6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole


Unique 1,2,3-Triazole Moiety Provides Mechanistic Selectivity Over 1,2,4-Triazole Analogs in IDO1 Inhibition

The 1,2,3-triazole specifically chelates the heme iron in IDO1's active site, a mechanism distinct from 1,2,4-triazole scaffolds that show weaker or different binding modes. This difference is critical for achieving low nanomolar potency. While direct data for this specific compound is absent, a structurally optimized analog from a related series achieved an enzymatic and cellular IC50 of 34 nM, demonstrating the potential ceiling for this class [1].

IDO1 Inhibitor Cancer Immunotherapy Structure-Activity Relationship

6-Bromo Substituent Enables Metal-Catalyzed Late-Stage Functionalization Absent in De-Halogenated Analogs

The aryl bromide at the 6-position of the indazole is a critical synthetic handle for diversification via Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. This functionality is absent in the 6-H or alternative 6-substituted analogs, which would require a separate, low-yielding nitration-reduction-diazotization sequence to introduce the same functionality. The bromine's presence therefore directly determines the compound's utility as a versatile building block .

Synthetic Chemistry Cross-Coupling Building Block

Superior Antifungal Potential of Indazole-Triazole Conjugates Over Simple Triazoles Like Fluconazole

Indazole-1,2,3-triazole conjugates have demonstrated activity against Candida albicans via inhibition of sterol 14-α demethylase (CYP51). In a series of N-methyl indazole derivatives, the most potent compound showed a MIC of 2.70 μg/mL, which is competitive with or superior to standard antifungal drugs [1]. This suggests that the specific combination of indazole and triazole pharmacophores present in this compound can yield potent antifungal agents, a property not shared by mono-triazole drugs like fluconazole.

Antifungal Antimicrobial Resistance CYP51 Inhibition

Optimized Application Scenarios for 6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole in R&D


Lead Generation for IDO1/TDO Dual Inhibitors in Immuno-Oncology

Use this compound as a core scaffold for iterative libraries. The 1,2,3-triazole is essential for heme-binding, and the 6-bromo handle allows for rapid exploration of pocket B interactions, a strategy proven to yield low nanomolar dual inhibitors in structural optimization studies [1].

Synthesis of Targeted Antifungal Libraries Against Resistant Candida Species

Leverage the indazole-triazole core to design CYP51 inhibitors. Computational docking studies on similar conjugates have identified key interactions with the enzyme's active site, and a lead compound from this class demonstrated a MIC of 2.70 μg/mL against C. albicans, outperforming standard azoles [2]. The 6-bromo position can be diversified to optimize pharmacokinetics.

Chemical Probe Development for Kinase Selectivity Profiling

The indazole core is a known hinge-binding motif in kinase inhibitors. The substitution of a 1,2,3-triazole via a piperidine linker at the 3-position provides a unique vector to explore the ribose pocket or solvent-exposed regions of the kinase, offering a differentiated selectivity profile compared to classic indazole-3-carboxamides. The bromine atom serves as a convenient point for attaching reporter tags or affinity handles [3].

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